molecular formula C20H25FN2O3S B345827 1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 867042-66-8

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B345827
CAS No.: 867042-66-8
M. Wt: 392.5g/mol
InChI Key: ZGSMIYHJJQSRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic piperazine derivative characterized by a benzenesulfonyl group substituted with ethoxy (4-position), methyl (2- and 3-positions), and a 4-fluorophenyl-piperazine moiety.

Properties

IUPAC Name

1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-4-26-19-9-10-20(16(3)15(19)2)27(24,25)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h5-10H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSMIYHJJQSRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C17_{17}H22_{22}FNO2_2S
  • Molecular Weight : 325.43 g/mol

The structure includes a piperazine ring substituted with a sulfonyl group and fluorinated phenyl moiety, which are critical for its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including its effects on neurotransmitter systems, enzyme inhibition, and potential neuroprotective properties.

Neuroprotective Effects

Research indicates that compounds similar to this piperazine derivative exhibit neuroprotective effects. For instance, studies have shown that related piperazine derivatives can protect against glutamate-induced neurotoxicity in neuronal cell lines such as PC12 cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism. Specifically, derivatives with similar structures have been explored as monoamine oxidase (MAO) inhibitors. For example, compounds with a piperazine moiety have demonstrated significant inhibitory activity against MAO-B, which plays a crucial role in the metabolism of dopamine .

Research Findings and Case Studies

Several studies have highlighted the biological activities of compounds related to this compound.

StudyFindings
Neurotoxicity Study Demonstrated protective effects against glutamate-induced toxicity in PC12 cells .
Enzyme Inhibition Study Identified as a potent inhibitor of MAO-B with an IC50_{50} value indicating high selectivity and potency .
Tyrosinase Inhibition Similar piperazine derivatives showed competitive inhibition against tyrosinase, suggesting potential for treating hyperpigmentation disorders .

The mechanisms by which this compound exerts its biological effects likely involve:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in neuroprotection.
  • Enzyme Inhibition : By inhibiting enzymes like MAO-B and tyrosinase, the compound could modulate levels of key neurotransmitters and melanin synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Fluorophenyl Substituents

  • SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) :

    • Structural Differences : Replaces the sulfonyl group with a propanamide linker and a chlorophenyl substituent.
    • Activity : High affinity for dopamine D4 receptors (D4R), contrasting with the target compound’s benzenesulfonyl group, which may favor sigma or serotonin transporter interactions.
    • Selectivity : Demonstrates D4R selectivity over D2R, highlighting how linker groups (amide vs. sulfonyl) influence receptor specificity .
  • GBR 12909 Derivatives :

    • Example : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
    • Structural Differences : Features a bis(4-fluorophenyl)methoxyethyl chain instead of a sulfonyl group.
    • Activity : High dopamine transporter (DAT) affinity (Ki < 1 nM) and selectivity over serotonin transporters (SERT). The target compound’s ethoxy-dimethylsulfonyl group may reduce DAT affinity but improve metabolic stability .
  • Elopiprazole (DU 29894) :

    • Structure : 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine.
    • Activity : Antipsychotic activity via 5-HT2A/D2 receptor antagonism. The benzofuranyl-pyrrole substituent contrasts with the sulfonyl group in the target compound, suggesting divergent therapeutic targets .

Sulfonyl-Containing Piperazines

  • 1-((4-Substitutedphenyl)sulfonyl)piperazines (3a–c) :

    • Synthesis : Prepared via nucleophilic substitution of piperazine with sulfonyl chlorides, analogous to the target compound’s sulfonyl group introduction .
    • Physical Properties : Melting points range from 132–230°C, with solubility influenced by sulfonyl substituents. The ethoxy-dimethyl group in the target compound may lower melting point compared to nitro- or methyl-substituted analogs .
  • MCL0042 (1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine): Activity: Dual melanocortin-4 receptor (MC4R) antagonism and serotonin reuptake inhibition. The naphthyl-butyl chain enhances lipophilicity, whereas the target compound’s sulfonyl group may limit blood-brain barrier penetration .

Pharmacokinetic and Metabolic Comparisons

  • Flunarizine ([1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine): Metabolism: Oxidized to 1-[bis(4-fluorophenyl)methyl]piperazine (M-1) and 4,4’-difluorobenzophenone (M-3). The ethoxy group in the target compound may slow oxidative metabolism compared to flunarizine’s propenyl chain . Enzyme Interactions: CYP2D6-mediated hydroxylation; the dimethyl groups in the target compound could sterically hinder CYP450 binding .
  • Sigma Receptor Ligands :

    • Example : 1-(cyclopropylmethyl)-4-(2’-fluorophenyl)piperazine.
    • Activity : Sigma-1 receptor antagonism. The target compound’s sulfonyl group may enhance sigma receptor affinity compared to cyclopropylmethyl analogs .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Target Affinity/Activity Reference
Target Compound Piperazine + benzenesulfonyl 4-Ethoxy-2,3-dimethyl, 4-fluorophenyl Potential CNS receptors Data limited (inferred)
GBR 12909 Piperazine + bis(fluorophenyl) Bis(4-fluorophenyl)methoxyethyl Dopamine Transporter (DAT) Ki = 0.2 nM (DAT)
SC211 Piperazine + propanamide 4-Chlorophenyl, 3-methoxyphenyl D4 Receptor IC50 = 8 nM (D4R)
MCL0042 Piperazine + naphthyl-butyl 4-Fluorophenyl, methylpiperazine MC4R, SERT Ki = 12 nM (MC4R)
Flunarizine Piperazine + propenyl Bis(4-fluorophenyl)methyl Calcium channels, CYP450 t1/2 = 18 h (humans)

Preparation Methods

Cyclocondensation of Ethylenediamine Derivatives

A patent by US6603003B2 outlines a general method for piperazine synthesis via cyclocondensation of ethylenediamine with esters, followed by reduction. Adapting this approach:

  • Formation of 3,4-Dehydropiperazine-2-one :

    • React ethylenediamine with an ester precursor (e.g., ethyl 4-fluorophenylacetate) in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux.

    • Intermediate: 3,4-dehydro-1-(4-fluorophenyl)piperazine-2-one.

  • Reduction to Piperazine :

    • Treat the intermediate with lithium aluminum hydride (LiAlH₄) in dry THF at 0–5°C, followed by gradual warming to room temperature.

    • Yield: ~65–75% (estimated based on analogous reactions).

Buchwald-Hartwig Amination

An alternative route employs palladium-catalyzed coupling to introduce the 4-fluorophenyl group:

  • Reaction Conditions :

    • Piperazine (1 equiv), 4-fluorobromobenzene (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos ligand (4 mol%), Cs₂CO₃ (2 equiv) in toluene at 110°C for 24 hours.

  • Workup :

    • Filter through Celite®, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

    • Yield: ~50–60% (extrapolated from similar couplings).

Synthesis of 4-Ethoxy-2,3-dimethylbenzenesulfonyl Chloride

Sulfonation of 4-Ethoxy-2,3-dimethylbenzene

  • Chlorosulfonation :

    • Add 4-ethoxy-2,3-dimethylbenzene (1 equiv) dropwise to chlorosulfonic acid (3 equiv) at 0°C, then stir at 20°C for 4 hours.

    • Quench with ice-water, extract with dichloromethane, and dry over MgSO₄.

    • Isolate 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride via rotary evaporation.

    • Purity: >95% (by ¹H NMR).

Coupling of 4-(4-Fluorophenyl)piperazine and 4-Ethoxy-2,3-dimethylbenzenesulfonyl Chloride

Sulfonylation Reaction

  • Procedure :

    • Dissolve 4-(4-fluorophenyl)piperazine (1 equiv) in dry dichloromethane (DCM).

    • Add triethylamine (2.5 equiv) and 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride (1.1 equiv) at 0°C.

    • Stir for 12 hours at room temperature, then wash with 1M HCl and saturated NaHCO₃.

    • Purify via recrystallization (ethanol/water) or silica gel chromatography.

  • Yield and Characterization :

    • Isolated yield: 70–80%.

    • ¹H NMR (CDCl₃) : δ 7.45 (d, 2H, Ar-F), 6.95 (d, 2H, Ar-F), 4.05 (q, 2H, OCH₂CH₃), 3.20 (m, 4H, piperazine), 2.85 (m, 4H, piperazine), 2.30 (s, 6H, CH₃), 1.40 (t, 3H, OCH₂CH₃).

Alternative Synthetic Routes and Comparative Analysis

Direct Reductive Amination

A one-pot method combining piperazine formation and sulfonylation:

  • Steps :

    • React 1,2-diamine with 4-fluorobenzaldehyde under hydrogenation conditions (H₂, Pd/C).

    • Subsequent sulfonylation without isolating the piperazine intermediate.

  • Disadvantage : Lower regioselectivity (<50% yield).

Solid-Phase Synthesis

Immobilize piperazine on resin, perform sulfonylation, and cleave the product. While scalable, this method requires specialized equipment and offers no significant yield improvement.

Optimization Strategies and Challenges

Enhancing Sulfonylation Efficiency

  • Solvent Screening : Dimethylformamide (DMF) improves solubility but risks sulfonyl chloride decomposition.

  • Base Selection : Potassium carbonate (K₂CO₃) in DCM minimizes side reactions compared to NaOH.

Byproduct Mitigation

  • Di-sulfonylation : Controlled stoichiometry (1:1.1 ratio of piperazine to sulfonyl chloride) and slow addition reduce bis-adduct formation.

Industrial-Scale Considerations

Cost Analysis

  • Key Cost Drivers :

    • Palladium catalysts (~$800/g) in Buchwald-Hartwig amination.

    • Chlorosulfonic acid (~$50/kg) for sulfonyl chloride synthesis.

Green Chemistry Approaches

  • Solvent Recycling : Recover DCM via distillation (90% efficiency).

  • Catalyst Recovery : Use immobilized Pd catalysts to reduce heavy metal waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.